molecular formula C20H30N4O6S B7886093 N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid

N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid

Cat. No.: B7886093
M. Wt: 454.5 g/mol
InChI Key: YRGMLKPDYXTBHD-UHFFFAOYSA-N
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Description

N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid is a chemical compound with the molecular formula C10H14N2O·H2SO4 It is a sulfate salt of N-[1-(3-aminophenyl)ethyl]acetamide, which is known for its applications in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid typically involves the reaction of 3-nitroacetophenone with ethylamine, followed by reduction and acetylation steps. The final product is then treated with sulfuric acid to form the sulfate salt. The reaction conditions generally include:

    Reduction: Using hydrogen gas in the presence of a palladium catalyst.

    Acetylation: Using acetic anhydride in the presence of a base such as pyridine.

    Sulfuric Acid Treatment: To form the sulfate salt, the compound is dissolved in an appropriate solvent and treated with sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Using large-scale hydrogenation reactors.

    Continuous Acetylation: Employing continuous flow reactors for acetylation.

    Crystallization: The final sulfate salt is obtained through crystallization from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitro compounds.

    Reduction: Can be reduced to form amine derivatives.

    Substitution: Undergoes nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium azide or thiolates.

Major Products

    Oxidation: Produces nitro derivatives.

    Reduction: Produces amine derivatives.

    Substitution: Produces substituted amides or other functionalized derivatives.

Scientific Research Applications

N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with enzymes and receptors involved in inflammatory pathways.

    Pathways Involved: Modulates the activity of cyclooxygenase enzymes and other inflammatory mediators, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-Aminophenyl)ethyl]acetamide hydrochloride
  • N-[1-(3-Aminophenyl)ethyl]acetamide nitrate
  • N-[1-(3-Aminophenyl)ethyl]acetamide phosphate

Uniqueness

N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid is unique due to its sulfate salt form, which enhances its solubility and stability compared to other similar compounds. This makes it more suitable for certain industrial and medicinal applications.

Properties

IUPAC Name

N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H14N2O.H2O4S/c2*1-7(12-8(2)13)9-4-3-5-10(11)6-9;1-5(2,3)4/h2*3-7H,11H2,1-2H3,(H,12,13);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGMLKPDYXTBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)NC(=O)C.CC(C1=CC(=CC=C1)N)NC(=O)C.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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